6-Methoxy-2-azaspiro[3.3]heptane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOVQWYQYLKOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Methoxy 2 Azaspiro 3.3 Heptane and Its Derivatives
Strategies for Constructing the Spiro[3.3]heptane Core
The construction of the strained spiro[3.3]heptane system, which features two fused four-membered rings sharing a single carbon atom, presents a significant synthetic challenge. Various innovative methods have been developed to efficiently create this core structure.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for forming the spiro[3.3]heptane core. These methods often involve the ring closure of appropriately functionalized cyclobutane (B1203170) precursors.
One common approach begins with the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis to yield spiro[3.3]heptane-2,6-dicarboxylic acid. univ.kiev.ua Another method relies on the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which itself can be generated via a diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate. unipv.it A patented five-step synthesis for 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester utilizes an intramolecular ring closure with o-nitrobenzenesulfonamide under the action of potassium carbonate. google.com
Intermolecular [2+2] Cycloaddition Reactions (e.g., involving β-lactams)
Intermolecular [2+2] cycloaddition reactions provide a powerful and convergent route to the spiro[3.3]heptane skeleton. These reactions typically involve the formation of a four-membered ring by combining two unsaturated components.
A key example is the [2+2] cycloaddition of a ketene (B1206846) with an N-silylated imine, which produces a spirocyclic β-lactam. unipv.it This β-lactam can then be further transformed into the desired 2-azaspiro[3.3]heptane scaffold. Visible-light-mediated energy transfer catalysis has also been employed for intermolecular [2+2] cycloadditions, for example, between 2-isoxazoline-3-carboxylates and alkenes, to access azetidine-containing compounds. thieme.de Similarly, a cross-selective [2+2] photocycloaddition between exocyclic arylidene azetidines and electron-deficient alkenes, promoted by an Iridium(III) photosensitizer, yields polysubstituted 2-azaspiro[3.3]heptane motifs. researchgate.netevitachem.com This method is notable for its mild conditions and broad substrate scope. researchgate.netevitachem.com
Protecting Group Strategies in Azaspiro[3.3]heptane Synthesis
The synthesis of functionalized azaspiro[3.3]heptanes often necessitates the use of protecting groups to mask reactive sites, particularly the nitrogen atom of the azetidine (B1206935) ring, enabling selective transformations elsewhere in the molecule.
Commonly used nitrogen-protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Ts). researchgate.netresearchgate.net The Boc group, for instance, is frequently used in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate. researchgate.netnih.govbiosynth.com This protecting group can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov The Cbz group is another widely used protecting group, as seen in intermediates like benzyl (B1604629) 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. nih.gov The choice of protecting group is critical as it can influence reaction efficiency and allows for orthogonal deprotection strategies when multiple protecting groups are present. researchgate.net For example, a route towards 2,6-diazaspiro[3.3]heptane allows for an orthogonal protecting group strategy on the nitrogen atoms (e.g., Boc and Cbz) for selective deprotection and functionalization. researchgate.net
| Protecting Group | Abbreviation | Common Reagent |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) |
| benzyloxycarbonyl | Cbz | Benzyl chloroformate |
| p-toluenesulfonyl | Ts or Tosyl | p-Toluenesulfonyl chloride (TsCl) |
| o-nitrobenzenesulfonyl | Nosyl | o-Nitrobenzenesulfonyl chloride |
| Fluorenylmethyloxycarbonyl | Fmoc | 9-fluorenylmethyloxycarbonyl chloride |
Protecting Group-Free Synthetic Routes
To enhance synthetic efficiency and reduce step counts, protecting group-free strategies have been developed. These routes are particularly valuable for large-scale synthesis as they eliminate the need for protection and deprotection steps, which can be costly and generate waste.
A notable example is the low-cost, protecting group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. nih.govacs.org This two-step process involves the direct double N-alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane, facilitated by a hydroxide (B78521) base. nih.govacs.orgnih.gov This approach avoids the use of expensive reagents and the drawbacks associated with previous routes that required protecting groups. nih.govacs.orgnih.gov The optimization of this reaction has enabled its demonstration on a 100-gram scale with high yield and purity. acs.org
Regio- and Stereoselective Synthesis of Functionalized Azaspiro[3.3]heptanes
The introduction of functional groups at specific positions (regioselectivity) and with a defined spatial orientation (stereoselectivity) is crucial for tailoring the properties of azaspiro[3.3]heptane derivatives for applications in drug discovery.
Introduction of Methoxy (B1213986) Functionality and Other Substituents at C6
The synthesis of 6-methoxy-2-azaspiro[3.3]heptane typically proceeds through a key intermediate, N-protected 6-oxo-2-azaspiro[3.3]heptane. researchgate.netnih.gov For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a versatile precursor for various C6-substituted derivatives. researchgate.netnih.govbiosynth.com
The synthetic sequence generally involves the following steps:
Reduction of the Ketone: The ketone at the C6 position is reduced to a hydroxyl group. A common method involves using a reducing agent like sodium borohydride (B1222165). google.com This step yields the corresponding tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. google.com
Etherification: The resulting hydroxyl group is then converted to a methoxy group. This is typically achieved through a Williamson ether synthesis, where the alcohol is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.
This stepwise functionalization allows for the precise introduction of the methoxy group at the C6 position. Other functionalities can also be introduced starting from the 6-oxo intermediate, highlighting its importance as a versatile building block. researchgate.netnih.gov For instance, various amino acid analogues have been synthesized by functionalizing the C6 position of the 2-azaspiro[3.3]heptane core. nih.gov
| Precursor Compound | Reagent(s) | Product Compound |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Sodium borohydride | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
| tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Sodium hydride, Methyl iodide | tert-Butyl this compound-2-carboxylate |
Control of Spirocenter Stereochemistry
The precise control of the spirocenter's stereochemistry is a critical aspect of synthesizing biologically active molecules based on the 2-azaspiro[3.3]heptane framework. Researchers have developed several strategies to achieve high levels of diastereoselectivity and enantioselectivity.
One notable approach involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines. rsc.orgresearchgate.net This method has been successfully applied to the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net The three-step procedure is efficient, with reported yields of up to 90% and diastereomeric ratios (dr) as high as 98:2. rsc.org This methodology is also applicable to the synthesis of related spirocyclic systems, such as 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane. rsc.org
Another strategy for stereocontrol utilizes a modified Strecker reaction with Ellman's sulfinamide as a chiral auxiliary. nih.gov While the diastereoselectivity of the reaction with racemic spirocyclic ketones was reported as low to moderate, it enabled the isolation of all stereoisomers in pure form through chromatographic separation. nih.gov The absolute configuration of these stereoisomers was subsequently confirmed by X-ray crystallography. nih.gov
Furthermore, the Staudinger reaction, involving the cycloaddition of imines to ketenes, provides a single-step route to azetidin-2-one (B1220530) derivatives, which can serve as precursors to spirocyclic systems. thieme-connect.com The stereochemical outcome of such reactions can be influenced by the nature of the reactants and the reaction conditions.
For spirocyclic isoxazolones, a cascade reaction between α,β-unsaturated aldehydes and isoxazolones has been developed, employing synergistic catalysis with a chiral secondary amine and a palladium(0) catalyst. nih.gov This approach yields chiral spiroisoxazolone derivatives with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). nih.gov
These examples highlight the diverse and sophisticated methodologies available to chemists for controlling the stereochemistry of the spirocenter in 2-azaspiro[3.3]heptane and related spirocyclic systems, which is essential for investigating their structure-activity relationships in medicinal chemistry.
Scalable Synthetic Protocols and Process Optimization
The transition from laboratory-scale synthesis to larger-scale production is a critical step in the development of new chemical entities for pharmaceutical and other applications. For this compound and its derivatives, significant efforts have been dedicated to developing scalable and efficient synthetic protocols.
Development of Multigram Scale Preparations
Several research groups have successfully developed multigram-scale syntheses for 2-azaspiro[3.3]heptane derivatives. One approach for producing 6,6-difluorospiro[3.3]heptane building blocks utilizes a convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, allowing for the preparation of up to 0.47 kg of target compounds. enamine.netnih.gov
A scalable two-step process has been reported for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic candidate. acs.org This process was demonstrated on a 100 g scale with an isolated yield of 87% and high purity. acs.org The key step involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. acs.org
For the synthesis of 1-azaspiro[3.3]heptanes, a modular and scalable approach has been developed, enabling the production of over 50 g of the final product. rsc.orgthieme-connect.com A key challenge in this synthesis was the selective reduction of a lactam intermediate, which was successfully achieved on a multigram scale using alane. thieme-connect.com
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has also been scaled up. One route, utilizing a [2+2] cycloaddition, successfully produced 51 g of the product in three steps. acs.orgacs.org The cycloaddition was even carried out on a 100 g scale, indicating potential for further optimization. acs.orgacs.org
These examples demonstrate the successful translation of synthetic routes for azaspiro[3.3]heptane derivatives to multigram scales, a crucial step for their application in drug discovery and development.
| Compound | Scale | Key Features | Reference |
| 6,6-Difluorospiro[3.3]heptane derivatives | up to 0.47 kg | Convergent synthesis | enamine.netnih.gov |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 100 g | Two-step, protecting group-free | acs.org |
| 1-Azaspiro[3.3]heptane | >50 g | Modular, selective lactam reduction | rsc.orgthieme-connect.com |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 51 g (up to 100 g scale for cycloaddition) | [2+2] cycloaddition | acs.orgacs.org |
Application of Flow Chemistry Techniques
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. The application of flow chemistry to the synthesis of strained spiro heterocycles is an emerging area of research.
While specific examples detailing the application of flow chemistry to the synthesis of this compound are not prevalent in the provided search results, the use of flow microreactor technology has been noted in the context of organometallic chemistry and the synthesis of related strained heterocycles. rsc.org For instance, flow-assisted preparation and derivatization of azabicyclo[1.1.0]butanes have been described, highlighting the potential of this technology for constructing strained ring systems. acs.org
The development of scalable and robust synthetic methods, such as those amenable to flow processing, is crucial for the industrial production of complex molecules like this compound and its derivatives. The principles of flow chemistry, including precise control over reaction parameters and enhanced heat and mass transfer, could be beneficially applied to optimize the existing scalable batch syntheses.
Synthesis of Precursors and Key Intermediates (e.g., 6-oxo-2-azaspiro[3.3]heptane derivatives)
The efficient synthesis of key precursors and intermediates is fundamental to the construction of the this compound scaffold and its analogues. A particularly important intermediate is the 6-oxo-2-azaspiro[3.3]heptane ring system, which serves as a versatile building block for further functionalization.
Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described. acs.orgacs.orgnih.govresearchgate.net
Route 1: Stepwise Construction
Route 2: [2+2] Cycloaddition
Another reported method for synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves a five-step sequence with a total yield of 41%, suggesting a valuable method for large-scale preparation. google.com
The synthesis of other important precursors, such as 2-azaspiro[3.3]heptane-derived amino acids like ornithine and GABA analogues, has also been achieved. nih.govresearchgate.net These syntheses involve the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles to construct the two four-membered rings of the spirocyclic scaffold. nih.gov
The availability of these robust synthetic routes to key precursors like 6-oxo-2-azaspiro[3.3]heptane derivatives is crucial for the exploration of this chemical space in drug discovery.
| Precursor/Intermediate | Synthetic Approach | Key Features | Reference |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Stepwise construction from epibromohydrin | 8 steps, 19% overall yield | acs.org |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | [2+2] cycloaddition | 3 steps, 21% overall yield, scalable | acs.orgacs.org |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 5-step sequence | 41% overall yield, suitable for large-scale prep | google.com |
| 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Ring closure of 1,3-bis-electrophiles | Synthesis of constrained amino acid analogues | nih.govresearchgate.net |
| 2-Azaspiro[3.3]heptane-6-carboxylic acid | Ring closure of 1,3-bis-electrophiles | Synthesis of constrained amino acid analogues | nih.gov |
Chemical Reactivity and Derivatization Strategies of the 6 Methoxy 2 Azaspiro 3.3 Heptane Core
Functional Group Transformations on the Azetidine (B1206935) Ring (N2)
The nitrogen atom at the 2-position of the azaspiro[3.3]heptane core is a key site for introducing chemical diversity. As a secondary amine, it behaves as a nucleophile, readily participating in a variety of bond-forming reactions. smolecule.com Research indicates that the amine of the azaspiro[3.3]heptane system is generally more basic than its monocyclic azetidine counterpart, which can enhance its nucleophilicity and reactivity. thieme-connect.com
Common transformations at the N2 position include:
N-Alkylation: The nitrogen can be alkylated using various alkyl halides to introduce a wide range of substituents. This is a fundamental strategy for attaching side chains that can modulate the pharmacological properties of the final compound. smolecule.com
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, providing another route to functionalized derivatives.
Reductive Amination: While typically used to form C-N bonds elsewhere, the N2 nitrogen can itself react with aldehydes or ketones in the presence of a reducing agent if it is part of a precursor molecule.
Sulfonylation: The nitrogen can be functionalized with sulfonyl chlorides to form sulfonamides, as seen in the synthesis of related compounds like 6,6-Dimethoxy-2-(2-nitrophenyl)sulfonyl-2-azaspiro[3.3]heptane. evitachem.com
| Reaction Type | Reagents | Product | Purpose |
| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-2-azaspiro[3.3]heptane | Introduce diverse alkyl side chains |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl-2-azaspiro[3.3]heptane | Introduce amide functionalities |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonyl-2-azaspiro[3.3]heptane | Introduce sulfonamide groups |
Functional Group Transformations on the Cyclobutane (B1203170) Ring (C6)
The C6 position, bearing the methoxy (B1213986) group, offers a second major point for diversification. The methoxy group itself can be a target for transformation, or it can be viewed as a derivative of a more versatile ketone precursor, 6-oxo-2-azaspiro[3.3]heptane. Two efficient, scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, highlighting its importance as a versatile intermediate. researchgate.net
Key transformations originating from the C6-position include:
Oxidation: The methoxy group could potentially undergo oxidation to form more reactive intermediates. smolecule.com
Derivatization from a Ketone Precursor: A common and powerful strategy involves starting with the corresponding ketone at the C6 position (6-oxo-2-azaspiro[3.3]heptane). This ketone can be transformed into a variety of other functional groups:
Reduction: Reduction of the ketone using agents like sodium borohydride (B1222165) yields a hydroxyl group, leading to 6-hydroxy-2-azaspiro[3.3]heptane derivatives.
Reductive Amination: The ketone can react with amines in the presence of a reducing agent to install primary, secondary, or tertiary amino groups at the C6 position.
Hydantoin Formation: Reaction with potassium cyanide and ammonium (B1175870) carbonate can convert the ketone into a spiro-hydantoin, which can be further manipulated. thieme-connect.com
This precursor approach allows for the introduction of a wide array of functionalities, including amino and hydroxyl groups, which are crucial for interacting with biological targets. researchgate.netnih.gov
Reaction Pathways for the Introduction of Diverse Side Chains
Alkylation is a primary method for introducing side chains onto the 6-methoxy-2-azaspiro[3.3]heptane core, most commonly at the N2 position. smolecule.com This reaction typically involves treating the parent amine with an alkyl halide in the presence of a base. Studies on related structures, such as the formation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, have optimized conditions for such alkylations. For instance, using a strong base like sodium hydroxide (B78521) in a polar aprotic solvent like DMSO can lead to nearly quantitative conversion. acs.org
A key synthetic strategy for forming the azaspiro[3.3]heptane ring system itself is through a double intramolecular SN2 alkylation. researchgate.net For example, reacting a primary amine with a 1,1-bis(halomethyl)cyclobutane derivative results in the formation of the azetidine ring. thieme-connect.com This highlights the robustness of alkylation pathways in the chemistry of these scaffolds.
Reduction reactions are critical for functionalizing the this compound core, particularly when starting from a ketone or other reducible group.
Reductive Amination: This is a highly effective one-pot method for introducing amino side chains at the C6 position. The process involves reacting the ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, with an amine (e.g., methylamine (B109427) hydrochloride) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. thieme-connect.de This method allows for the direct installation of substituted amino groups in good yields. thieme-connect.de
Reduction of Other Functional Groups: Derivatives of the core scaffold can bear other reducible groups. For instance, a nitro group on an aromatic ring attached to the core can be reduced to a primary amine, altering the compound's properties and providing a new handle for further derivatization. evitachem.com Similarly, the reduction of a β-lactam ring with alane has been used to produce the 1-azaspiro[3.3]heptane core in related syntheses. researchgate.netresearchgate.net
| Reaction Pathway | Starting Material | Key Reagents | Product Functionality |
| N-Alkylation | 2-Azaspiro[3.3]heptane core | Alkyl halide, Base (e.g., KOH, NaOH) | N-linked side chain |
| Reductive Amination | 6-Oxo-2-azaspiro[3.3]heptane precursor | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | C6-linked amino side chain |
| Ketone Reduction | 6-Oxo-2-azaspiro[3.3]heptane precursor | Reducing Agent (e.g., NaBH₄) | C6-hydroxyl group |
Synthesis of Analogues and Homologues (e.g., trifluoromethylated, ethynylated, hydroxylated derivatives)
The versatility of the 2-azaspiro[3.3]heptane framework allows for the synthesis of a wide range of analogues with modified properties.
Hydroxylated Derivatives: These are commonly synthesized by the reduction of a ketone precursor, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. ambeed.com The resulting alcohol, for instance, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, provides a hydroxyl group that can serve as a hydrogen bond donor or a site for further functionalization. synthonix.com
Ethynylated Derivatives: Alkynes are valuable functional groups in medicinal chemistry, often used in "click chemistry" reactions. Ethynylated analogues can be prepared from aldehyde precursors using methods like the Seyferth-Gilbert homologation. researchgate.netresearchgate.net This introduces a reactive handle for conjugating the scaffold to other molecules.
Trifluoromethylated Derivatives: The introduction of fluorine or trifluoromethyl groups can significantly alter a molecule's metabolic stability and binding affinity. researchgate.net Trifluoromethylated analogues of 2-azaspiro[3.3]heptane have been developed. google.com Additionally, intermediates like 2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate can be used, where the trifluoroacetate (B77799) acts as a leaving group in nucleophilic substitution reactions to introduce other functionalities. smolecule.com
| Analogue Type | Synthetic Precursor | Key Reaction | Resulting Functional Group |
| Hydroxylated | 6-Oxo derivative | Ketone Reduction | -OH |
| Ethynylated | 6-Aldehyde derivative | Seyferth-Gilbert Homologation | -C≡CH |
| Trifluoromethylated | Various | Specific fluorination reagents | -CF₃ |
Chemo- and Regioselectivity in Complex Derivatizations
A significant advantage of the 2-azaspiro[3.3]heptane scaffold is the high degree of chemo- and regioselectivity that can be achieved during its derivatization. The distinct reactivity of the two rings—the nucleophilic nitrogen on the azetidine and the electrophilic carbon centers on the cyclobutane (especially when functionalized as a ketone)—allows for selective transformations. researchgate.net
For example, the N2 amine can be selectively alkylated or acylated without disturbing functional groups on the C6-position, and vice-versa. This orthogonality is crucial for building complex molecules in a controlled, stepwise manner.
The rigid, spirocyclic structure also plays a key role in ensuring selectivity. In the synthesis of the core itself via double alkylation of an amine with a 1,3-bis-electrophile, the rigidity of the intermediate helps to minimize competing side reactions, leading to high regioselectivity and good yields. smolecule.com This inherent structural control makes the this compound core a predictable and reliable platform for developing new chemical entities. nih.gov
Applications and Design Principles in Advanced Molecular Research
Role as a Privileged Scaffold in Medicinal Chemistry
Spirocyclic motifs, particularly those containing small, strained rings like the azaspiro[3.3]heptane system, are increasingly recognized as privileged scaffolds in drug discovery. researchgate.net Their rigid, three-dimensional nature provides a distinct advantage over traditional flat aromatic systems by enabling more specific and multi-vector interactions with biological targets. rsc.org The incorporation of heteroatoms, as in 6-Methoxy-2-azaspiro[3.3]heptane, further allows for the precise placement of exit vectors for functionalization, influencing properties like solubility and target engagement. rsc.org
A primary application of the 2-azaspiro[3.3]heptane core is as a bioisosteric replacement for common saturated heterocycles like piperidine (B6355638) and morpholine. rsc.orguniv.kiev.ua Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. The 2-azaspiro[3.3]heptane scaffold was first proposed as a piperidine mimic in 2010 and has since become a common strategic replacement in drug design. univ.kiev.uaacs.org
Research has shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, without sacrificing, and in some cases even enhancing, biological activity. rsc.orguniv.kiev.ua For example, the replacement of the piperidine fragment in the anesthetic drug bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane core, a close isomer, resulted in a new analog with high activity. researchgate.netnih.gov Similarly, related scaffolds like 2-oxa-6-azaspiro[3.3]heptane are used as surrogates for morpholine. rsc.org
The introduction of the spirocyclic core can, however, significantly alter molecular geometry, which may not always be beneficial. The distance between terminal atoms increases, and their orientation is twisted by approximately 90 degrees compared to the six-membered ring parent. nih.gov This geometric shift can lead to a dramatic loss of potency if the original orientation is crucial for target binding. nih.gov
Table 1: Impact of Azaspiro[3.3]heptane as a Bioisosteric Replacement on Lipophilicity (logD)
| Parent Compound with Heterocycle | Analog with Azaspiro[3.3]heptane | ΔlogD₇.₄ | Reference |
|---|---|---|---|
| Linezolid (contains morpholine) | Spiro-morpholine analog 8b | -0.6 | nih.gov |
| Artefenomel (contains piperazine) | Spiro-piperazine analog 9b | -0.6 | nih.gov |
| GPR119 Agonist (contains piperazine) | 2,6-diazaspiro[3.3]heptane analog 21b | -1.1 | nih.gov |
| N-linked Piperidine Compound | N-linked 2-azaspiro[3.3]heptane analog | +0.2 to +0.5 | nih.gov |
The rigid structure of the spiro[3.3]heptane moiety is a key feature exploited in rational drug design. researchgate.net Flexible molecules in solution exist as an equilibrium of multiple conformations, and binding to a target requires adopting a specific "bioactive" conformation. This process is entropically unfavorable. By using a rigid scaffold like this compound, a ligand's conformation is pre-organized or "locked" into a shape that is more complementary to the target's binding site. nih.gov
This conformational restriction can lead to several benefits:
Enhanced Potency: Minimizing the entropic penalty upon binding can lead to a significant increase in binding affinity and, consequently, biological potency. nih.gov
Improved Selectivity: A rigid conformation can better differentiate between closely related targets (e.g., receptor subtypes or enzyme isoforms), leading to improved selectivity and a better side-effect profile. researchgate.net
Reduced Metabolism: The rigid structure can prevent the molecule from adopting conformations that are susceptible to metabolic enzymes, thereby improving its metabolic stability. univ.kiev.uanih.gov
The spirocyclic nature of this compound, with its two four-membered rings sharing a single carbon, creates a dense and conformationally constrained framework ideal for applying this design principle. researchgate.net
The incorporation of a spiro[3.3]heptane moiety fundamentally alters the three-dimensional architecture of a molecule. This shift is often described as an "escape from flatland," a strategy to move away from the planar, two-dimensional structures common in many drug molecules, which often have poor physicochemical properties. univ.kiev.ua
Key architectural impacts include:
Increased Three-Dimensionality: The spirocyclic core has a high fraction of sp³-hybridized carbons, lending it an inherent three-dimensionality. This allows for the projection of substituents into space in a well-defined manner, enabling interactions with complex, three-dimensional protein binding pockets. rsc.org
Defined Exit Vectors: The rigid framework provides well-defined exit vectors, meaning the bonds connecting substituents to the core have fixed spatial orientations. This predictability is highly valuable for structure-based drug design, allowing chemists to systematically explore the chemical space around a target. researchgate.net
Novel Chemical Space: These scaffolds provide access to novel and underexplored regions of chemical space, offering opportunities to develop patent-free analogs of existing drugs. researchgate.net For example, replacing a piperidine in the anesthetic bupivacaine with an azaspiro[3.3]heptane resulted in a novel and active compound. acs.org
Utility as Building Blocks for Complex Molecule Synthesis
Functionalized azaspiro[3.3]heptanes, such as this compound, are valuable as versatile building blocks for the synthesis of more complex molecules. researchgate.net Their commercial availability and the development of scalable synthetic routes have made them accessible for a wide range of applications in drug discovery programs. acs.orgbiosynth.comsigmaaldrich.comfluorochem.co.uk
For instance, the related compound 2-oxa-6-azaspiro[3.3]heptane serves as a key starting material for the melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonist AZD1979 and is a key intermediate for the tuberculosis drug candidate TBI-223. acs.orgnih.gov Similarly, this compound is available as a hydrochloride salt, poised for incorporation into larger molecular frameworks. biosynth.comsigmaaldrich.com Synthetic routes have been developed to produce a variety of functionalized derivatives, such as amino acids derived from 2-azaspiro[3.3]heptane, which can be used in the design of peptidomimetics. nih.gov
The unique structural features of azaspiro[3.3]heptanes make them ideal for inclusion in compound libraries used for high-throughput screening (HTS). nih.govcrcm-marseille.fr HTS platforms are used to rapidly test hundreds of thousands of chemical compounds to identify "hits" with activity against a specific biological target. mdpi.com
The diversification of screening libraries with sp³-rich, three-dimensional scaffolds is a modern priority in drug discovery, as it increases the probability of finding novel hits with favorable drug-like properties. nih.gov The development of modular synthetic routes allows for the creation of large libraries of diverse azaspiro[3.3]heptane derivatives. researchgate.net These libraries can be designed to explore specific areas of chemical space, with the spirocyclic core providing a rigid anchor and various substituents providing functional diversity. researchgate.net The utility of these scaffolds has been demonstrated in the on-DNA synthesis of complex azaspiro compounds for DNA-Encoded Library Technology (DELT), a powerful screening modality. nih.gov
The spiro[3.3]heptane scaffold has shown potential for use in the construction of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A key component of many PROTACs is a ligand that binds to the E3 ligase, with thalidomide (B1683933) and its analogs being common examples.
Research has described the synthesis of bridged analogs of thalidomide from a bicyclic diamine intermediate, which was itself derived from a properly functionalized spiro[3.3]heptane precursor. researchgate.net This demonstrates that the rigid, three-dimensional framework of the spiro[3.3]heptane can be used to construct the complex architectures required for E3 ligase ligands, highlighting the potential of building blocks like this compound in this cutting-edge therapeutic modality.
Strategic Design for Modulating Target Interactions through Structural Features
The rigid and well-defined three-dimensional structure of the 2-azaspiro[3.3]heptane core is a key feature in the strategic design of molecules aimed at modulating interactions with biological targets. researchgate.netresearchgate.net This rigidity, a result of the two fused four-membered rings, offers a predictable orientation of substituents, a concept known as "vectorization". researchgate.net This allows for precise positioning of functional groups in space to optimize interactions with specific pockets of a target protein.
The strategic value of the 2-azaspiro[3.3]heptane moiety, and by extension the 6-methoxy derivative, lies in its use as a bioisostere for more common saturated heterocycles like piperidine. researchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. cambridgemedchemconsulting.com Replacing a flexible piperidine ring with the more constrained 2-azaspiro[3.3]heptane scaffold can lead to several advantages, including enhanced metabolic stability and a more defined conformational state, which can improve target selectivity. researchgate.net However, it is important to note that the suitability of such a replacement is dependent on the specific binding environment of the target.
Research into spirocyclic inhibitors has demonstrated that the defined exit vectors of the spiro[3.3]heptane core are crucial for orienting substituents to interact with specific subsites of an enzyme's active site. nih.gov For instance, in the design of inhibitors for the SARS-CoV-2 3CL pro, the spirocyclic core allowed for the precise placement of groups to engage with different pockets of the enzyme. nih.gov While this study did not specifically use the 6-methoxy derivative, it highlights the principle of how the rigid scaffold can be exploited for rational drug design.
The table below summarizes key structural features of this compound and their implications for molecular design.
| Feature | Implication in Molecular Design |
| Spiro[3.3]heptane Core | Provides a rigid, three-dimensional scaffold with predictable geometry. |
| Azaspiro Moiety | Introduces a nitrogen atom, allowing for further functionalization and influencing basicity and solubility. |
| Methoxy (B1213986) Group at C-6 | Modulates polarity, hydrogen bonding potential, and can be a key interaction point with the target protein. |
| Bioisostere for Piperidine | Offers an alternative with potentially improved metabolic stability and conformational rigidity. researchgate.net |
Development of Novel Heterocyclic Systems Incorporating the Spiro[3.3]heptane Motif
The versatility of the spiro[3.3]heptane framework has spurred the development of a wide array of novel heterocyclic systems. researchgate.net The ability to introduce heteroatoms at various positions within the spirocyclic structure has led to the creation of new scaffolds with diverse physicochemical properties. These novel systems often serve as bioisosteres for established heterocyclic motifs in medicinal chemistry.
One prominent example is the development of 2-oxa-6-azaspiro[3.3]heptane, which has been utilized as a metabolically stable replacement for morpholine. nih.gov This substitution has been shown to in some cases lower the lipophilicity (logD7.4) of the parent molecule, a desirable feature for improving drug-like properties. nih.gov The discovery of AZD1979, a melanin concentrating hormone receptor 1 (MCHr1) antagonist, showcases the successful incorporation of the 2-oxa-6-azaspiro[3.3]heptane motif into a clinical candidate. acs.org
The synthesis of highly functionalized azaspiro[3.3]heptanes with multiple "exit vectors" has been a significant advancement. researchgate.net These building blocks allow for the creation of complex molecules where substituents can be projected in distinct spatial orientations. This is particularly valuable for designing molecules that can simultaneously interact with multiple binding sites on a target or for creating libraries of diverse compounds for high-throughput screening.
While specific examples detailing the incorporation of this compound into such novel heterocyclic systems are not extensively documented in publicly available research, its role as a functionalized building block is clear. biosynth.com The presence of the methoxy group provides a handle for further chemical modification or can itself be a key pharmacophoric feature. The principles established with other substituted azaspiro[3.3]heptanes can be directly applied to the use of the 6-methoxy derivative in the design of new chemical entities.
The following table lists some examples of novel heterocyclic systems based on the spiro[3.3]heptane motif and their intended applications.
| Novel Heterocyclic System | Parent Scaffold | Application/Significance |
| 2-Oxa-6-azaspiro[3.3]heptane aablocks.com | Morpholine | Bioisosteric replacement with potential for improved metabolic stability and reduced lipophilicity. nih.gov |
| 2,6-Diazaspiro[3.3]heptane | Piperazine (B1678402) | Bioisosteric replacement, though geometric changes need to be considered. nih.gov |
| Functionalized Azaspiro[3.3]heptanes | Various | Building blocks with multiple exit vectors for creating complex and diverse molecular architectures. researchgate.net |
Spectroscopic and Advanced Structural Characterization Techniques for 6 Methoxy 2 Azaspiro 3.3 Heptane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 6-methoxy-2-azaspiro[3.3]heptane derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish connectivity.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For azaspiro[3.3]heptane derivatives, the spectra typically show characteristic signals for the protons on the spirocyclic core and any substituents. For instance, in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, the protons of the spirocyclic core appear as multiplets in the range of 4-7 ppm.
¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. In derivatives of 2,6-diazaspiro[3.3]heptane, the spiro carbon typically appears around 33 ppm, while carbons adjacent to nitrogen atoms are found further downfield.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 2,6-Diazaspiro[3.3]heptane Derivative
Note: The following data is for tert-butyl 6-(2,6-dimethylphenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate and serves as an illustrative example. amazonaws.com
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Multiplicity |
| 6.87 | d, J = 7.5 Hz |
| 6.70 | t, J = 7.5 Hz |
| 4.22 | s |
| 4.06 | s |
| 2.28 | s |
| 1.45 | s |
Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound derivatives, mass spectrometry confirms the successful synthesis of the target molecule by identifying its molecular ion peak.
Electron ionization (EI) mass spectrometry of azaspiranes often reveals characteristic fragmentation patterns. The fragmentation is typically initiated by the cleavage of bonds adjacent to the spirocyclic carbon atom. For instance, in 1-azaspiro[5.5]undecanes, the fragmentation involves the scission of the C(spiro)–C and C–C bonds in the larger ring. aip.org For derivatives of 2-oxa-6-azaspiro[3.3]heptane, mass spectra can be obtained using electrospray ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact. researchgate.net
While specific experimental mass spectrometry data for this compound is not widely published, several chemical suppliers indicate its availability. bldpharm.comlookchem.com
Interactive Data Table: Predicted Mass Spectrometry Data for a Related Azaspiro[3.3]heptane Derivative
Note: The following data is for 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane.
| m/z | Fragment |
| 213 | [M+H]⁺ |
| 157 | [M - C₄H₈O₂ + H]⁺ (Loss of Boc group) |
| 99 | [Spirocyclic core]⁺ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For novel spirocyclic compounds like the derivatives of this compound, X-ray crystallography is crucial for unambiguously confirming the connectivity and stereochemistry.
Studies on related azaspiro[3.3]heptane derivatives have utilized X-ray crystallography to elucidate their solid-state conformations. For example, the crystal structure of a 2,6-diazaspiro[3.3]heptane derivative confirmed that the key interaction with its biological target is conserved despite the structural changes compared to its piperazine (B1678402) analog. nih.gov In another study, the crystal structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane provided detailed insights into the geometry and flexibility of the spiro-azetidine moiety. acs.org These studies underscore the power of X-ray crystallography in understanding the structural nuances of this class of compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational frequencies of their bonds.
Infrared (IR) Spectroscopy is particularly useful for identifying characteristic functional groups. In the context of this compound derivatives, IR spectroscopy can confirm the presence of the amine N-H bond (typically a broad peak around 3300-3500 cm⁻¹), C-H bonds (around 2800-3000 cm⁻¹), and the C-O ether linkage (around 1050-1150 cm⁻¹). For derivatives containing a Boc protecting group, a strong carbonyl (C=O) stretch is observed around 1680-1700 cm⁻¹. amazonaws.com
Raman Spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While less commonly reported for routine characterization, Raman spectroscopy has been used to study the vibrational modes of other spiro compounds, providing insights into their structural characteristics. acs.orgresearchgate.netmdpi.com
Interactive Data Table: Representative IR Absorption Bands for a 2,6-Diazaspiro[3.3]heptane Derivative
Note: The following data is for tert-butyl 6-(pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate. amazonaws.com
| Absorption (cm⁻¹) | Assignment |
| 2974, 2933, 2869 | C-H stretch |
| 1698 | C=O (Boc carbonyl) stretch |
| 1596, 1560 | C=N, C=C (pyridine ring) stretch |
| 1175, 1151, 1105 | C-N, C-O stretch |
Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Azaspiro 3.3 Heptane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Methoxy-2-azaspiro[3.3]heptane. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.
DFT calculations, using methods like B3LYP with a 6-311++G(d,p) basis set, can be employed to analyze the geometry and electronic structure of spirohydantoin derivatives, providing insights that correlate well with experimental UV-Vis spectra. bg.ac.rs For the broader class of spiro[3.3]heptane systems, ab initio molecular orbital calculations with STO-3G and 4-31G basis sets have been used to demonstrate that the cyclobutane (B1203170) rings adopt puckered, non-planar conformations. The introduction of a nitrogen atom and a methoxy (B1213986) group in this compound further influences this electronic landscape. The nitrogen atom introduces a site of basicity, while the electronegative oxygen of the methoxy group can modulate the electron density of the scaffold.
These calculations are crucial for understanding how the molecule will interact with biological targets and for predicting its reactivity in various chemical environments. For instance, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.
Conformational Analysis and Energy Landscapes of Spiro[3.3]heptane Systems
The spiro[3.3]heptane core imposes significant conformational constraints, resulting in a relatively rigid structure. researchgate.net This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target and allows for a more predictable presentation of pharmacophoric features.
Computational methods are essential for exploring the conformational landscape and energy profiles of these systems. The inherent ring strain of the two four-membered rings is a defining feature. Computational studies have shown that the total strain energy of the spiro[3.3]heptane system is greater than the sum of the strain energies of two individual cyclobutane rings, a consequence of the spiro-linkage.
Molecular Dynamics Simulations for Reaction Optimization and Solvent Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational dynamics, interactions with solvents, and potential reaction pathways. By simulating the movement of atoms over time, MD can complement the static picture provided by quantum chemical calculations.
In the context of drug design, MD simulations are used to study the stability of ligand-protein complexes. For instance, in a study of dual inhibitors for G9a and DNMT1, MD simulations were used to confirm the stability of interactions between a 6-methoxy-2-methyl-2-azaspiro[3.3]heptane-containing ligand and the target proteins. mdpi.com These simulations can reveal the importance of specific interactions, such as those with polar amino acids, and the role of substituent flexibility in molecular recognition. mdpi.com
MD simulations are also valuable for understanding the influence of solvent on the conformation and properties of the molecule. The interactions with water molecules can affect the molecule's solubility and how it presents itself to a biological target. While specific MD studies for reaction optimization of this compound are not widely published, this technique holds promise for understanding and improving synthetic routes by modeling reaction intermediates and transition states in a solvated environment.
Prediction of Molecular Interactions and Physicochemical Parameters
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP or logD), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are increasingly used to predict these properties, guiding the selection and optimization of lead compounds.
The introduction of the azaspiro[3.3]heptane scaffold can have a counterintuitive effect on lipophilicity. In many cases, replacing a six-membered heterocycle like piperidine (B6355638) with an azaspiro[3.3]heptane, despite the net addition of a carbon atom, can lower the measured logD7.4. nih.gov This has been attributed to an increase in the basicity of the nitrogen atom in the spirocyclic system. nih.gov However, for N-linked 2-azaspiro[3.3]heptanes, an increase in logD7.4 has been observed. nih.gov
Table 1: Predicted Physicochemical Properties of Azaspiro[3.3]heptane Derivatives
| Compound | Predicted Property | Value | Reference |
| 2-Azaspiro[3.3]heptane | Molecular Weight | 97.16 g/mol | nih.gov |
| 2-Azaspiro[3.3]heptane | XLogP3-AA | 0.7 | nih.gov |
| This compound hydrochloride | Molecular Weight | 163.65 g/mol | biosynth.comsigmaaldrich.com |
| N-linked 2-azaspiro[3.3]heptane derivatives | Change in logD7.4 vs. piperidine | +0.2 to +0.5 | nih.gov |
| Other azaspiro[3.3]heptane derivatives | Change in logD7.4 vs. piperidine | -0.2 to -1.0 | nih.gov |
Note: This table is generated based on data from the provided text and may not represent experimentally confirmed values for this compound itself.
Design of New Derivatives through Computational Modeling
Computational modeling plays a pivotal role in the rational design of new derivatives of this compound with improved properties. By leveraging the understanding of its structure, electronic properties, and potential interactions gained from theoretical investigations, chemists can design novel compounds with enhanced potency, selectivity, and ADME profiles.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key in silico approaches. nih.gov In SBDD, the three-dimensional structure of the biological target is used to design ligands that fit snugly into the binding site. The predictable vectorization of the spiro[3.3]heptane scaffold is a significant asset in this approach. For example, computational docking can be used to predict the binding mode of this compound derivatives to a target protein, and molecular dynamics simulations can assess the stability of the resulting complex. mdpi.com
In a study on inhibitors of the m6A-RNA writer enzyme METTL3, the replacement of a piperidine with a 2-azaspiro[3.3]heptane substituent led to a slight improvement in binding affinity. uzh.ch Further computational modeling and synthetic exploration led to the discovery that adding an isopropyl group to the azaspiro[3.3]heptane resulted in a 13-fold improvement in affinity. uzh.ch This highlights the power of computational modeling to guide the design of more potent derivatives. The design of new derivatives can also focus on modulating physicochemical properties, such as solubility and metabolic stability, to create drug candidates with a higher probability of clinical success. researchgate.net
Future Research Directions and Emerging Trends for 6 Methoxy 2 Azaspiro 3.3 Heptane
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and scalable synthetic routes is paramount for the widespread application of the 2-azaspiro[3.3]heptane scaffold. While initial syntheses have been established, current research is focused on creating more sustainable and cost-effective methods. doi.orgthieme.de A notable advancement is the development of a two-step telescoped approach for the large-scale synthesis of N-benzylated 2-oxa-6-azaspiro[3.3]heptane, a related and commercially important analog. rsc.org This process involves an initial intramolecular substitution to form the oxetane (B1205548) ring, followed by an intermolecular substitution. rsc.org
Future efforts will likely concentrate on minimizing step counts, reducing the use of hazardous reagents, and employing catalytic methods. For instance, rhodium(I)-catalyzed cycloisomerization and Diels-Alder cascade reactions are being explored for the highly selective synthesis of seven-membered azaspiro compounds, a strategy that could potentially be adapted for the synthesis of spiro[3.3]heptane systems. nih.govacs.org Additionally, the development of practical routes, such as the reductive amination of readily available aldehydes, is proving amenable to both library synthesis for drug discovery and large-scale production. thieme-connect.de The synthesis of bifunctional derivatives like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate from accessible starting materials further expands the synthetic toolbox, providing convenient entry points to novel chemical space. nih.govresearchgate.net
Key Synthetic Strategies Under Investigation:
| Strategy | Description | Potential Advantages |
| Telescoped Reactions | Combining multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste, lower cost. rsc.org |
| Catalytic Cyclizations | Employing transition metals like rhodium to catalyze the formation of the spirocyclic core. | High selectivity, milder reaction conditions. nih.govacs.org |
| Reductive Amination | A direct method for constructing the azaspirocycle from aldehyde precursors. | High yields, scalability, applicability to library synthesis. thieme-connect.de |
| Strain-Relocating Rearrangements | Utilizing the inherent strain of small rings to drive the formation of the spiro[3.3]heptane motif. | Access to unique substitution patterns and optically active compounds. nih.gov |
Diversification of Functionalization Strategies on the Azaspiro[3.3]heptane Scaffold
The ability to introduce a variety of functional groups onto the 2-azaspiro[3.3]heptane core is crucial for its application in creating diverse chemical libraries for drug discovery. Current research is actively exploring methods to functionalize this scaffold at different positions, thereby creating "exit vectors" for further chemical modification. nih.gov
One approach involves the synthesis of derivatives with reactive handles, such as the hydroxyl group in 2-boc-5-hydroxy-2-azaspiro[3.3]heptane, which can be further transformed through oxidation or esterification. The introduction of a formyl group, as in tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, provides another point for diversification. Protecting the nitrogen atom with a Boc group allows for selective reactions at other positions on the ring.
Furthermore, methods are being developed for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which is significant for creating enantiomerically pure compounds, a critical aspect of modern drug design. rsc.org The synthesis of 2-azaspiro[3.3]heptane-derived amino acids also opens up new avenues for incorporating this scaffold into peptides and peptidomimetics. nih.gov The development of versatile azaspiro[3.3]heptanes carrying multiple points for modification is a key area of focus, as these building blocks are expected to be highly valuable in drug discovery and design. nih.gov
Expansion of Spiro[3.3]heptane Analogues in Advanced Chemical Research
The foundational spiro[3.3]heptane framework is inspiring the synthesis and investigation of a broader family of analogs with diverse heteroatom compositions and substitution patterns. These novel structures are being explored as potential bioisosteres for commonly used ring systems in medicinal chemistry, such as piperidine (B6355638) and piperazine (B1678402). rsc.orgresearchgate.net
For example, 1-azaspiro[3.3]heptanes have been synthesized and evaluated as bioisosteres of piperidine. researchgate.netresearchgate.net Similarly, 2,6-diazaspiro[3.3]heptane is being investigated as a replacement for piperazine, with some derivatives showing improved target selectivity in drug candidates. rsc.org The introduction of other heteroatoms, such as oxygen in 2-oxa-6-azaspiro[3.3]heptane, creates analogs with different physicochemical properties, like reduced lipophilicity, which can be advantageous for drug development. nih.gov
The exploration extends to more complex and highly functionalized systems, including spirocyclic glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov The synthesis of these complex molecules often requires innovative strategies, such as the use of the Tebbe protocol for olefination and dichloroketene (B1203229) addition for constructing the second cyclobutane (B1203170) ring. nih.gov The development of these novel spiro[3.3]heptane-based building blocks is expanding the accessible chemical space for medicinal chemists. acs.orgacs.org
Examples of Spiro[3.3]heptane Analogues and their Potential Applications:
| Analog | Potential Bioisosteric Replacement | Key Research Focus |
| 1-Azaspiro[3.3]heptane | Piperidine | Synthesis and biological validation. rsc.orgresearchgate.net |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Improving drug selectivity and reducing off-target effects. rsc.org |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Modulating physicochemical properties like lipophilicity. doi.orgnih.gov |
| Spiro[3.3]heptane-derived amino acids | --- | Incorporation into peptides and peptidomimetics. nih.gov |
| Functionalized spiro[3.3]heptan-1-ones | --- | Elaboration into biologically relevant molecules. nih.gov |
Interdisciplinary Applications of the 6-Methoxy-2-azaspiro[3.3]heptane Motif in Material Science or Catalysis (Hypothetical)
While the primary focus for this compound and its parent scaffold has been in medicinal chemistry, their unique structural and electronic properties suggest potential for application in other scientific disciplines, such as material science and catalysis. This remains a largely hypothetical and underexplored area of research.
In material science, the rigid, three-dimensional nature of the spiro[3.3]heptane core could be exploited to create novel polymers or crystalline materials with specific spatial arrangements. The incorporation of this motif could influence properties such as thermal stability, porosity, and molecular recognition. For instance, the predictable vectorization of the spirocyclic system could be used to direct the assembly of supramolecular structures. researchgate.net
In the realm of catalysis, azaspiro compounds could serve as chiral ligands for asymmetric catalysis. The defined stereochemistry of the spirocyclic framework could create a chiral environment around a metal center, influencing the stereochemical outcome of a reaction. The nitrogen atom of the azaspirocycle provides a coordination site for a metal, and functional groups at other positions could be used to fine-tune the steric and electronic properties of the ligand. The development of synthetic routes to enantiomerically pure azaspiro[3.3]heptanes is a critical first step towards realizing this potential. rsc.org The use of related azaspirocycles in promoting certain chemical transformations has been documented, suggesting the feasibility of this approach. sci-hub.se
Further research is needed to explore these hypothetical applications. This would involve synthesizing new derivatives of this compound with functionalities suitable for polymerization or coordination to metal centers and subsequently evaluating their properties in these new contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
